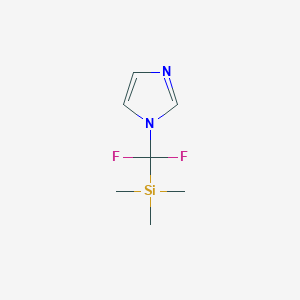
1-(Trimethylsilyldifluoromethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyldifluoromethyl)imidazole is a unique compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at the 1 and 3 positions of a five-membered ring. The presence of the trimethylsilyldifluoromethyl group in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Trimethylsilyldifluoromethyl)imidazole involves several steps. One common method includes the reaction of imidazole with trimethylsilyldifluoromethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-(Trimethylsilyldifluoromethyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyldifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazoles.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trimethylsilyldifluoromethyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyldifluoromethyl)imidazole involves its interaction with specific molecular targets. The trimethylsilyldifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Trimethylsilyldifluoromethyl)imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Lacks the trimethylsilyldifluoromethyl group, resulting in different chemical properties and applications.
1-Phenylimidazole: Contains a phenyl group instead of the trimethylsilyldifluoromethyl group, leading to variations in reactivity and biological activity.
1-(Trimethylsilylmethyl)imidazole: Similar in structure but with a trimethylsilylmethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific functional group, which imparts distinct properties and makes it suitable for specialized applications.
Properties
Molecular Formula |
C7H12F2N2Si |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[difluoro(imidazol-1-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3 |
InChI Key |
CBVMMZMOIUOTPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(N1C=CN=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
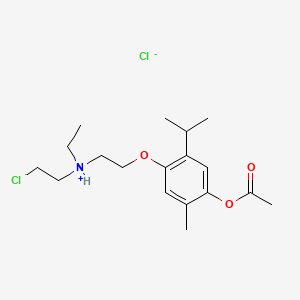
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
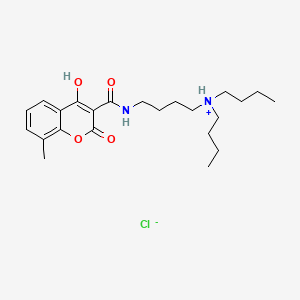
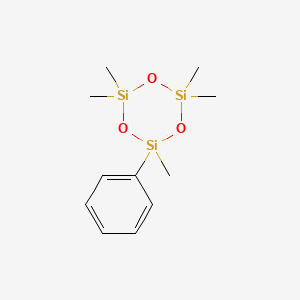

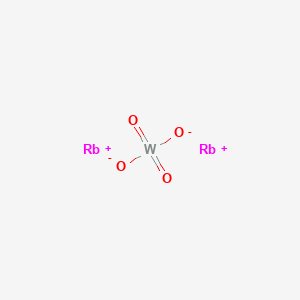
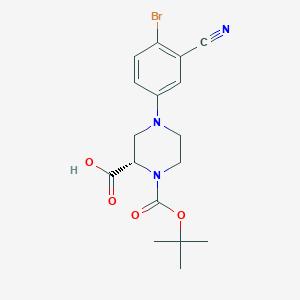
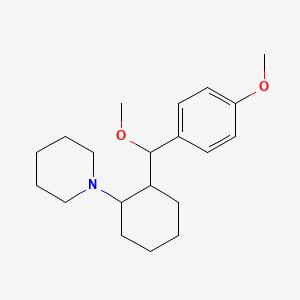
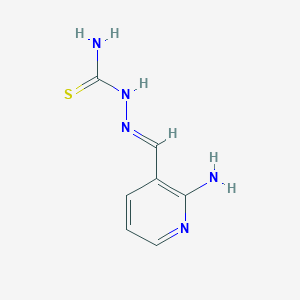
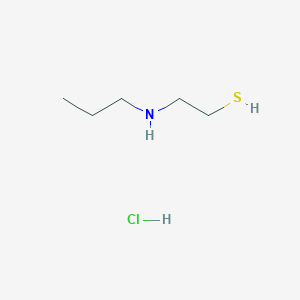
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
